molecular formula C10H16N5O15P3 B13427466 8-Oxo-guanosine-5'-triphosphate CAS No. 21238-36-8

8-Oxo-guanosine-5'-triphosphate

Cat. No.: B13427466
CAS No.: 21238-36-8
M. Wt: 539.18 g/mol
InChI Key: JCHLKIQZUXYLPW-UMMCILCDSA-N
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Description

8-Oxo-guanosine-5’-triphosphate is an oxidized form of guanosine triphosphate, a purine nucleoside triphosphate. This compound is significant in the study of oxidative stress and its effects on cellular processes. It is formed when guanosine triphosphate undergoes oxidation, resulting in the addition of an oxygen molecule to the guanine base. This modification can lead to errors in DNA and RNA synthesis, making it a crucial marker for oxidative damage in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-guanosine-5’-triphosphate typically involves the oxidation of guanosine triphosphate. One common method is the acylation of 8-bromo-2’-deoxyguanosine in the presence of acetic anhydride and sodium acetate, followed by hydrolysis in N-dimethylformamide with pyridine as a catalyst . This process yields 8-Oxo-guanosine-5’-triphosphate with high purity.

Industrial Production Methods: Industrial production of 8-Oxo-guanosine-5’-triphosphate is less common due to its specialized applications. it can be produced in large quantities using enzymatic synthesis or chemical synthesis methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the oxidation of guanosine triphosphate .

Chemical Reactions Analysis

Types of Reactions: 8-Oxo-guanosine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, sodium acetate, and pyridine. Reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .

Major Products: The major products formed from these reactions include various oxidized and reduced forms of guanosine triphosphate, each with distinct properties and applications .

Scientific Research Applications

8-Oxo-guanosine-5’-triphosphate has numerous applications in scientific research:

    Chemistry: It is used as a marker for oxidative stress in chemical studies.

    Biology: It helps in understanding the effects of oxidative damage on DNA and RNA synthesis.

    Medicine: It is used in the study of diseases related to oxidative stress, such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of antioxidants and other protective agents .

Mechanism of Action

The mechanism of action of 8-Oxo-guanosine-5’-triphosphate involves its incorporation into DNA and RNA during synthesis. This incorporation can lead to errors in base pairing, resulting in mutations and other genetic anomalies. The compound primarily targets guanine bases and can pair with both adenine and cytosine, leading to replicational and translational errors .

Comparison with Similar Compounds

Uniqueness: 8-Oxo-guanosine-5’-triphosphate is unique due to its specific oxidation state, which makes it a valuable marker for oxidative stress. Its ability to pair with both adenine and cytosine distinguishes it from other similar compounds, leading to unique applications in research and medicine .

Properties

CAS No.

21238-36-8

Molecular Formula

C10H16N5O15P3

Molecular Weight

539.18 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O15P3/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18)/t2-,4-,5-,8-/m1/s1

InChI Key

JCHLKIQZUXYLPW-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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